molecular formula C12H16ClN3O3 B5951863 2-chloro-N,N-diethyl-4,6-dimethyl-5-nitronicotinamide

2-chloro-N,N-diethyl-4,6-dimethyl-5-nitronicotinamide

Cat. No.: B5951863
M. Wt: 285.73 g/mol
InChI Key: ZBTUOHUYHKWSMH-UHFFFAOYSA-N
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Description

2-chloro-N,N-diethyl-4,6-dimethyl-5-nitronicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group, diethylamine, and nitro group attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-diethyl-4,6-dimethyl-5-nitronicotinamide typically involves the chlorination of a nicotinamide precursor followed by nitration and subsequent alkylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and nitrating agents like nitric acid or a mixture of sulfuric and nitric acids. The alkylation step involves the use of diethylamine under basic conditions to introduce the diethyl groups.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-diethyl-4,6-dimethyl-5-nitronicotinamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted nicotinamides.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N,N-diethyl-4,6-dimethyl-5-nitronicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-diethyl-4,6-dimethyl-5-nitronicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and diethyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,6-dimethylnicotinamide
  • 2,5-dichloro-4,6-dimethylnicotinonitrile
  • 2-chloro-4,6-dimethylpyrimidine

Uniqueness

2-chloro-N,N-diethyl-4,6-dimethyl-5-nitronicotinamide is unique due to the presence of both a nitro group and diethylamine moiety, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity and potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

2-chloro-N,N-diethyl-4,6-dimethyl-5-nitropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3/c1-5-15(6-2)12(17)9-7(3)10(16(18)19)8(4)14-11(9)13/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTUOHUYHKWSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(N=C1Cl)C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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